molecular formula C16H14ClNO4S B3685905 2-({[(4-chlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid

2-({[(4-chlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid

Cat. No.: B3685905
M. Wt: 351.8 g/mol
InChI Key: MTIMEIFCPDJOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-({[(4-chlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid” is an organic compound . It is a white crystalline solid . It is an important organic synthesis intermediate, often used in organic synthesis reactions . It can be used in the pharmaceutical field to synthesize drugs and other organic compounds . It is also used in industries such as dyes and rubber additives .


Synthesis Analysis

A common method for synthesizing “this compound” is through aromatic condensation reactions . Specifically, 4-chlorobenzaldehyde reacts with sulfur powder under acidic conditions to produce 4-chlorobenzaldehyde thiol. This intermediate then reacts with acetyl chloride to produce the target product .


Physical and Chemical Properties Analysis

“this compound” is a white crystalline solid . It is not easily soluble in water, but can dissolve in organic solvents such as alcohols and ethers . Its melting point is approximately 83-85°C . Its pH value is approximately 4-5 .

Safety and Hazards

“2-({[(4-chlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid” is an organic compound with certain toxicity . During use, appropriate protective measures should be taken, such as wearing gloves and goggles, to avoid contact with skin and eyes . It should be used in a well-ventilated laboratory environment and inhalation of its vapor should be avoided . In case of accidental contact or inhalation, seek medical attention immediately .

Future Directions

Given the importance of “2-({[(4-chlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid” as an organic synthesis intermediate and its potential uses in the pharmaceutical field, future research could focus on exploring new synthesis methods, studying its chemical reactions in more detail, and investigating its potential applications in drug synthesis and other fields .

Properties

IUPAC Name

2-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c17-11-3-1-10(2-4-11)8-23-9-15(20)18-14-6-5-12(19)7-13(14)16(21)22/h1-7,19H,8-9H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIMEIFCPDJOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NC2=C(C=C(C=C2)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200720
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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